![molecular formula C16H21ClN2O3 B2769128 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide CAS No. 2411194-95-9](/img/structure/B2769128.png)
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide, also known as DMCPA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of amide compounds and has a molecular weight of 348.84 g/mol.
作用机制
The exact mechanism of action of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide is not fully understood. However, studies have shown that 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory disorders. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have analgesic effects, reducing pain and discomfort in animal models.
实验室实验的优点和局限性
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for in vitro and in vivo studies. 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide also has a low toxicity profile, making it safe for use in animal models. However, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not well established.
未来方向
There are several future directions for the study of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide. Another area of research is the investigation of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide's potential therapeutic applications in humans. Clinical trials are needed to establish the safety and efficacy of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide in treating various disorders, such as cancer, inflammation, and pain. In addition, the mechanism of action of 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide needs to be further elucidated to understand its full potential as a therapeutic agent.
合成方法
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-chloro-N-(4-hydroxyphenyl)acetamide with 2,6-dimethylmorpholine-4-carboxylic acid and thionyl chloride in the presence of a catalyst. The reaction yields 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide as a white crystalline solid with a high purity level.
科学研究应用
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antimicrobial properties. In addition, 2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-8-19(9-11(2)22-10)16(21)13-4-6-14(7-5-13)18-15(20)12(3)17/h4-7,10-12H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQOUZNMFFZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

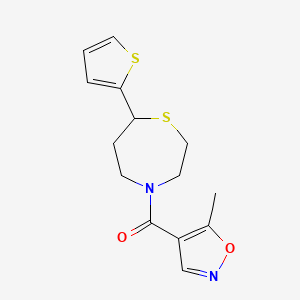
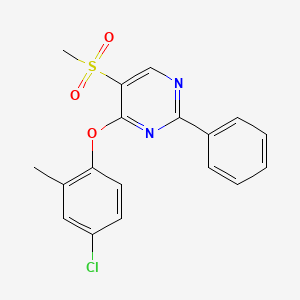

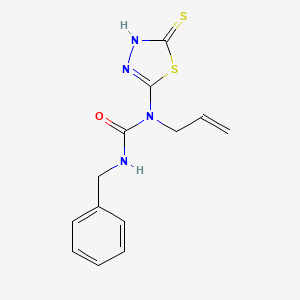
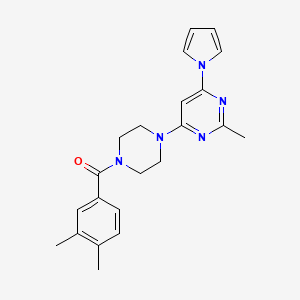
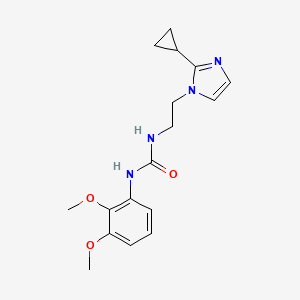
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
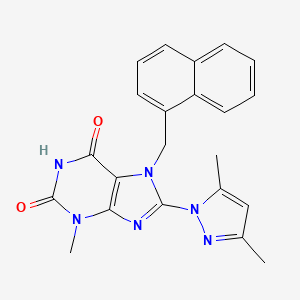
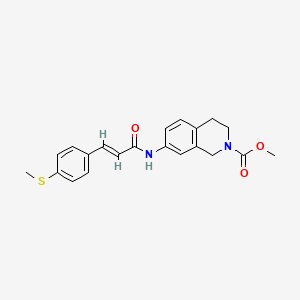
![2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B2769059.png)
![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)
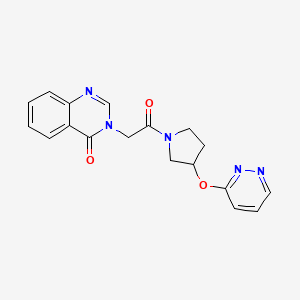
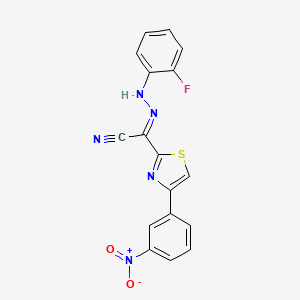
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)